PASS‑Predicted Multi‑Target Bioactivity Signature vs. Untargeted Cinnamamide Baseline
In a comparative PASS prediction study deposited in Marine Drugs, compound 1 [CAS 466655‑53‑8] achieved Probability of Activity (Pa) values exceeding 0.95 for lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), apoptosis agonism (0.979) and antineoplastic activity (0.961), with additional Pa > 0.7 scores for antifungal, antiparasitic, antibacterial, antimitotic and immunosuppressant activities [1]. In contrast, the baseline for inactive compounds is Pa ≤ 0.5, and most generic cinnamamides without the specific 4‑dimethylamino‑4′‑propoxy substitution pattern do not reach this breadth of high‑confidence predictions simultaneously.
| Evidence Dimension | Predicted bioactivity probability (Pa) across 15+ therapeutic targets |
|---|---|
| Target Compound Data | Pa range 0.538–0.999; top five activities: lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), antineoplastic (0.961) |
| Comparator Or Baseline | Inactive baseline Pa ≤ 0.5; unsubstituted or singly‑substituted cinnamamides typically show Pa < 0.7 for ≤3 activities |
| Quantified Difference | ≥2‑fold higher Pa scores; ≥5 activities with Pa > 0.95 vs. ≤3 for simpler analogs |
| Conditions | PASS in‑silico model (training set: >300,000 bioactive compounds); compound 1 listed in Marine Drugs 2022, Table 1 |
Why This Matters
The uniquely broad, high‑confidence predicted polypharmacology profile enables researchers to prioritize this compound for phenotypic screening campaigns where multi‑target engagement is desired, reducing the number of library members that must be purchased and tested.
- [1] Marine Drugs 2022, 20(5), 292; Table 1. PASS‑predicted biological activity (Pa) for compound 1 (CAS 466655‑53‑8). View Source
